molecular formula C20H20N2O3 B7135699 N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide

N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide

Cat. No.: B7135699
M. Wt: 336.4 g/mol
InChI Key: MNMNTQHUZUPHNO-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-22-12-6-9-15(20(22)24)21-19(23)18-13-7-2-4-10-16(13)25-17-11-5-3-8-14(17)18/h2-5,7-8,10-11,15,18H,6,9,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMNTQHUZUPHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions. The resulting xanthene derivative is then subjected to further functionalization to introduce the carboxamide group.

The introduction of the N-(1-methyl-2-oxopiperidin-3-yl) moiety involves the reaction of the xanthene derivative with 1-methyl-2-oxopiperidine-3-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound’s fluorescent properties make it useful as a fluorescent probe in various chemical analyses.

    Biology: It can be used as a fluorescent marker in biological imaging and cell tracking studies.

    Industry: Its fluorescent properties are valuable in the development of sensors and other analytical tools.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide is primarily related to its ability to fluoresce. The xanthene core absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful in various imaging and diagnostic applications. The molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-2-oxopiperidin-3-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core and a piperidinyl moiety, which imparts both fluorescent properties and potential biological activity. This makes it a versatile compound with applications across multiple scientific disciplines.

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